molecular formula C16H16NO+ B12464493 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium CAS No. 63467-98-1

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium

Cat. No.: B12464493
CAS No.: 63467-98-1
M. Wt: 238.30 g/mol
InChI Key: RCJIJPZYPFGZEW-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 5-Phenylbenzoxazole
  • 3-Ethylbenzoxazole
  • 2-Methyl-5-phenylbenzoxazole

Uniqueness

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium is unique due to the specific combination of ethyl, methyl, and phenyl substituents on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63467-98-1

Molecular Formula

C16H16NO+

Molecular Weight

238.30 g/mol

IUPAC Name

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium

InChI

InChI=1S/C16H16NO/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/q+1

InChI Key

RCJIJPZYPFGZEW-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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